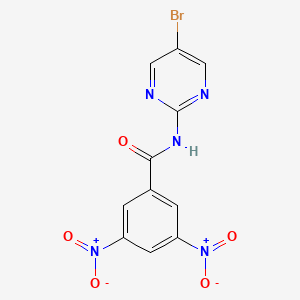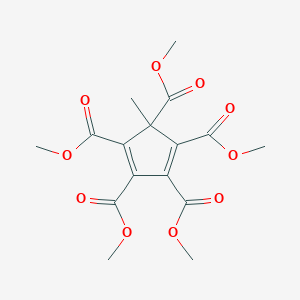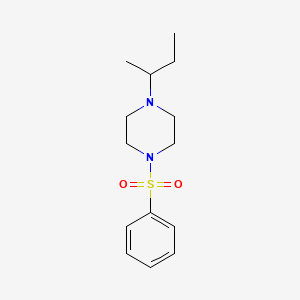![molecular formula C23H26N2S B10883845 1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(METHYLSULFANYL)BENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE is a complex organic compound with a unique structure that includes a piperazine ring substituted with a benzyl group containing a methylsulfanyl moiety and a naphthylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(METHYLSULFANYL)BENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyl and naphthylmethyl intermediates, followed by their coupling with piperazine.
Preparation of Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-(methylsulfanyl)benzyl chloride with a suitable base, such as sodium hydroxide, in an organic solvent like dichloromethane.
Preparation of Naphthylmethyl Intermediate: The naphthylmethyl intermediate can be prepared by reacting 1-naphthylmethyl chloride with a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.
Coupling Reaction: The final step involves the coupling of the benzyl and naphthylmethyl intermediates with piperazine under reflux conditions in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(METHYLSULFANYL)BENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: The benzyl and naphthylmethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzyl and naphthylmethyl derivatives.
Substitution: Substituted benzyl and naphthylmethyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(METHYLSULFANYL)BENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(METHYLSULFANYL)BENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE: Lacks the naphthylmethyl group, resulting in different chemical and biological properties.
4-(1-NAPHTHYLMETHYL)PIPERAZINE: Lacks the methylsulfanylbenzyl group, leading to variations in reactivity and applications.
Uniqueness
1-[4-(METHYLSULFANYL)BENZYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE is unique due to the presence of both the methylsulfanylbenzyl and naphthylmethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C23H26N2S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-[(4-methylsulfanylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2S/c1-26-22-11-9-19(10-12-22)17-24-13-15-25(16-14-24)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3 |
Clave InChI |
XWKMOTFEZMVVPW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10883779.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)

methanone](/img/structure/B10883815.png)

![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
